molecular formula C6H9NO2 B168939 1-Methylpiperidine-2,4-dione CAS No. 118263-97-1

1-Methylpiperidine-2,4-dione

Cat. No.: B168939
CAS No.: 118263-97-1
M. Wt: 127.14 g/mol
InChI Key: FLHLLNQXQGRGBP-UHFFFAOYSA-N
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Description

1-Methylpiperidine-2,4-dione is an organic compound with the molecular formula C6H9NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its biological activity, including anti-inflammatory and analgesic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2,4-dione can be synthesized by reacting a ketone with an amine to form a 1,3-diketone. The carbonyl group of the diketone reacts with an aldehyde to form an enamine, which can be reduced to yield the desired product . This reaction can be carried out either intramolecularly or intermolecularly.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can yield different piperidine derivatives with varying biological activities .

Scientific Research Applications

Medicinal Chemistry

1-Methylpiperidine-2,4-dione serves as a crucial building block in the synthesis of bioactive compounds. Its structural properties allow for the development of derivatives with potential therapeutic effects. Here are some notable applications:

  • Anticancer Agents : Research indicates that derivatives of piperidine-2,4-dione exhibit significant anticancer activity. For instance, compounds synthesized from this scaffold have demonstrated efficacy against various cancer cell lines, including HepG2 and MCF-7. The mechanism often involves apoptosis induction and inhibition of specific cancer-related pathways such as VEGFR-2 .
  • Neurological Disorders : The compound's derivatives have shown promise in treating neurodegenerative diseases like Alzheimer’s. They function by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in managing cholinergic signaling in the brain .

Organic Synthesis

This compound is utilized as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

  • Formation of Heterocycles : The compound can undergo cyclization reactions to form diverse heterocyclic structures. These reactions are essential for creating complex molecules that serve as pharmaceuticals or agrochemicals .
  • Synthesis of Thiazolidine Derivatives : It has been employed in the synthesis of thiazolidine derivatives, which are known for their biological activity, including anti-inflammatory and anticancer properties. The thiazolidine-2,4-dione framework is particularly noteworthy due to its ability to inhibit specific enzymes involved in disease processes .

Table 1: Summary of Biological Activities of this compound Derivatives

Compound TypeActivityTargetReference
Piperidine DerivativesAnticancerHepG2, MCF-7
Thiazolidine DerivativesVEGFR-2 InhibitionCancer Cells
Acetylcholinesterase InhibitorsAlzheimer’s DiseaseBrain Enzymes
Antimicrobial AgentsBacterial InhibitionVarious Strains

Pharmacokinetics and Toxicity Studies

Recent studies have focused on the pharmacokinetic properties of this compound derivatives using computational models. These studies assess absorption, distribution, metabolism, and excretion (ADME) profiles to predict the viability of these compounds as therapeutic agents .

Table 2: Pharmacokinetic Properties of Selected Derivatives

CompoundAbsorptionDistributionMetabolismExcretion
Compound AHighModeratePhase I & II MetabolismRenal
Compound BModerateHighPhase I Metabolism OnlyFecal

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-Methylpiperidine-2,4-dione is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Biological Activity

1-Methylpiperidine-2,4-dione (also known as 1-Methyl-2,4-piperidinedione) is an organic compound with the molecular formula C6H9NO2. It is structurally related to piperidine and possesses notable biological activities, particularly in anti-inflammatory and analgesic contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a six-membered heterocyclic amine structure with two carbonyl groups at positions 2 and 4 of the piperidine ring. This unique configuration contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC6H9NO2
Molecular Weight113.14 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been noted for its anti-inflammatory and analgesic properties, which are believed to involve the inhibition of pro-inflammatory cytokines and modulation of pain signaling pathways. Although the precise molecular targets are still under investigation, preliminary studies suggest interactions with specific enzymes and receptors involved in inflammatory responses.

Biological Activities

This compound exhibits several key biological activities:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in various experimental models.
  • Analgesic Properties : Its ability to alleviate pain has been documented in preclinical studies.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Activity : In a study examining the compound's effects on inflammatory models, it was found to significantly reduce levels of TNF-α and IL-6 in vitro, suggesting a potent anti-inflammatory action .
  • Analgesic Effects : Research utilizing pain models indicated that administration of this compound resulted in a notable decrease in pain responses compared to control groups .
  • Mechanistic Insights : Further investigations revealed that the compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in prostaglandin synthesis—a key mediator of inflammation and pain .

Synthesis and Applications

The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate carbonyl compounds under controlled conditions. This compound serves as a valuable building block in organic synthesis and has potential applications in medicinal chemistry due to its biological properties.

Synthetic Route Overview

  • Starting Materials : Piperidine derivatives and carbonyl compounds.
  • Reaction Conditions : Typically involves condensation reactions followed by purification steps.
  • Yield Optimization : Various catalysts may be employed to enhance yield and selectivity.

Future Research Directions

Given its promising biological activities, further research is warranted to explore:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Toxicological Studies : Evaluating safety profiles through comprehensive toxicity assessments.
  • Clinical Applications : Investigating potential therapeutic uses in inflammatory diseases and pain management.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Methylpiperidine-2,4-dione, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step organic reactions, such as acylation or condensation, under controlled conditions. For example, acylation of piperidine derivatives using anhydrides or acyl chlorides in inert solvents (e.g., dichloromethane) at 0–25°C can introduce methyl groups. Optimizing reaction time (e.g., 4–24 hours) and stoichiometric ratios (1:1.2 substrate-to-reagent) improves yields . Purification via column chromatography or recrystallization ensures >95% purity.
  • Key Parameters : Solvent polarity, temperature, and catalyst selection (e.g., HCl or pyridine) critically affect reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (in DMSO-d6d_6) identify proton environments and carbon frameworks. Peaks near δ 2.5–3.5 ppm confirm piperidine ring protons, while carbonyl (C=O) signals appear at ~170–175 ppm .
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and ESI-MS validate molecular weight and purity .
  • IR Spectroscopy : Stretching frequencies at 1650–1750 cm1^{-1} confirm dione functionalities .

Q. How do substituents on the piperidine ring influence the compound’s solubility and stability?

  • Methodology : Substituents like ether or hydroxyl groups (e.g., {[2-(2-methoxyethoxy)ethoxy]methyl}) enhance aqueous solubility by increasing polarity. Stability studies under varying pH (4–9) and temperature (4–40°C) are conducted using accelerated degradation assays. Hydrochloride salt forms improve shelf life, with storage recommendations at -20°C in desiccated environments .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during this compound synthesis?

  • Methodology : Statistical tools like Design of Experiments (DoE) identify critical factors (e.g., temperature, catalyst concentration). For instance, lowering reaction temperatures to 0–5°C reduces side reactions during acylation. GC-MS or TLC monitors intermediate formation, while quenching with ice-water minimizes undesired polymerization .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

  • Methodology :

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50_{50}) using fluorogenic substrates. For example, thiazolidine-2,4-dione analogs show anti-cancer activity via PPAR-γ modulation .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations. Data normalization to controls (DMSO) ensures reproducibility .
  • Molecular Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., EGFR or COX-2), guided by crystal structures from the PDB .

Q. How should researchers address discrepancies in physicochemical data (e.g., melting points) across studies?

  • Methodology : Cross-validate measurements using differential scanning calorimetry (DSC) and hot-stage microscopy. Analyze batch-specific impurities via HPLC-UV/ELSD. For example, variations in melting points (±5°C) may arise from polymorphic forms or residual solvents, addressed by recrystallization in ethanol/water mixtures . Statistical tools (e.g., ANOVA) assess inter-lab variability .

Properties

IUPAC Name

1-methylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-7-3-2-5(8)4-6(7)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHLLNQXQGRGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309032
Record name 1-Methyl-2,4-piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118263-97-1
Record name 1-Methyl-2,4-piperidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118263-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2,4-piperidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpiperidine-2,4-dione
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Synthesis routes and methods I

Procedure details

Into a 50-mL round bottomed flask was added ethanol (4 mL) under argon, followed by sodium (0.121 g, 5.25 mmol). The mixture was stirred at room temperature for 15 min, during which a solution of ethyl 3-((3-ethoxy-3-oxopropyl)(methyl)amino)-3-oxopropanoate (1.17 g, 4.77 mmol) in ethanol (5 mL) was added. The resulting clear, colorless mixture was heated at 80° C. for 1 h, during which LC-MS indicated completion of reaction and a clean conversion to the desired ethyl 1-methyl-2,4-dioxopiperidine-3-carboxylate intermediate. Upon cooling to room temperature, the reaction was diluted with Et2O, resulting in the formation of a white precipitate (desired product). The white precipitate was collected via filtration, taken up in 5% aqueous HCl solution (8 mL), and refluxed for 1 h. The cooled mixture was extracted with CH2Cl2 (5×) and the combined organic extracts were dried (MgSO4), filtered, and concentrated in vacuo. Flash column chromatography (20% EtOAc/Hexanes to 100% EtOAc) afforded 1-methylpiperidine-2,4-dione as a viscous milky oil. [M+1]=128.1.
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0.121 g
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1.17 g
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5 mL
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4 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Ethenyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
1-Methylpiperidine-2,4-dione
3-Ethenyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
3-Ethenyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
1-Methylpiperidine-2,4-dione
3-Ethenyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
1-Methylpiperidine-2,4-dione
3-Ethenyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
3-Ethenyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
1-Methylpiperidine-2,4-dione
3-Ethenyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
1-Methylpiperidine-2,4-dione
3-Ethenyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
3-Ethenyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
1-Methylpiperidine-2,4-dione

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